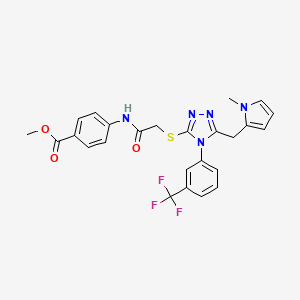

![molecular formula C23H30N4O3S B2508508 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 898451-17-7](/img/structure/B2508508.png)

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antifungal and antimicrobial properties. The structure of the compound suggests that it contains a morpholine ring, a cyclopenta[d]pyrimidin-4-yl moiety, and an acetamide group, which are common in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related 2-morpholino acetamide derivatives has been reported, where the condensation of chloroacetamides with morpholine in the presence of anhydrous potassium carbonate leads to the formation of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to incorporate the specific substituents and structural features of the target molecule.

Molecular Structure Analysis

The molecular structure of the compound includes a morpholine ring, which is a common feature in various biologically active compounds, including those with antifungal and antimicrobial properties . The presence of a cyclopenta[d]pyrimidin-4-yl moiety is indicative of a pyrimidine derivative, which is a core structure in many pharmaceutical agents . The acetamide group is a functional moiety that can influence the compound's solubility and bioavailability.

Chemical Reactions Analysis

While specific chemical reactions of the compound have not been detailed in the provided papers, the general reactivity of similar compounds can be inferred. The morpholine ring can participate in electrophilic substitution reactions, and the acetamide group can undergo hydrolysis under acidic or basic conditions . The thioether linkage in the compound may be susceptible to oxidation or alkylation reactions, which could modify the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as melting point, solubility, and stability, are not directly reported in the provided papers. However, the introduction of a gem-dimethyl group on the morpholine core has been shown to improve plasmatic stability in related compounds . The spectral characterization of similar compounds, including mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy, provides insights into the compound's structure and purity .

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Research on pyridine derivatives, including those with morpholinopropyl and cyclopenta[d]pyrimidin components, has demonstrated significant insecticidal activity against certain aphid species, suggesting potential applications in agriculture and pest control (Bakhite et al., 2014).

- A study on the synthesis of 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones through the Michael reaction revealed the potential for creating various biologically active compounds, highlighting the versatility in synthesizing related structures for diverse applications (Dyachenko et al., 2004).

Antimicrobial Applications

- The antimicrobial activity of synthesized pyrimidine-triazole derivatives, including structures derived from morpholin-3-one molecules, was investigated, showing effectiveness against selected bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

- Another study synthesized and evaluated 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides for their antibacterial and antifungal activities, indicating the potential use of similar compounds in antimicrobial research (Kanagarajan et al., 2010).

Chemical Synthesis and Characterization

- Research on the synthesis of cyclopenta[c]pyridine derivatives, including reactions with cyanothioacetamide, has contributed to the development of novel heterocyclic compounds. This work underscores the importance of chemical synthesis techniques in exploring the potential of compounds with similar structures (Dotsenko et al., 2008).

Propriétés

IUPAC Name |

N-(2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S/c1-17-6-2-3-8-19(17)24-21(28)16-31-22-18-7-4-9-20(18)27(23(29)25-22)11-5-10-26-12-14-30-15-13-26/h2-3,6,8H,4-5,7,9-16H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJVZOBAHJZCCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508428.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)

![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)

![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)

![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2508435.png)

![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2508441.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)